molecular formula C13H18BrNO3S B497990 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 898647-54-6

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B497990
CAS RN: 898647-54-6
M. Wt: 348.26g/mol
InChI Key: WNCLDTVCIVDVPM-UHFFFAOYSA-N
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Description

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as BDBOS, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer and cardiovascular diseases. In addition, this compound has been studied for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as carbonic anhydrases and cholinesterases. This inhibition may lead to the disruption of cellular processes, ultimately resulting in the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and reduces the activity of certain enzymes, such as carbonic anhydrases and cholinesterases. In addition, this compound has been shown to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to exhibit a wide range of biological effects, making it a versatile compound for various research applications. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide. One direction is the investigation of its potential as a drug candidate for the treatment of cancer and cardiovascular diseases. Another direction is the exploration of its antibacterial and antifungal properties for the development of new antimicrobial agents. Furthermore, the elucidation of the mechanism of action of this compound may provide insights into the development of new enzyme inhibitors for various applications.
Conclusion
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and antimicrobial agents, as well as provide insights into the development of new enzyme inhibitors.

Synthesis Methods

The synthesis of 2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with oxirane-2-methanol in the presence of a base. This reaction leads to the formation of this compound as a white solid with a melting point of 130-132°C.

properties

IUPAC Name

2-bromo-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCLDTVCIVDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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